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Silicone defoamer - water dispersible

Defoaming rate Defoaming time Oilfield fracturing fluid

CAS 68440-66-4 designates a polyalkyleneoxide-modified polydimethylsiloxane — chemically described as dimethyl-3-hydroxypropylmethyl(siloxane and polysiloxane), polypropylene glycol monobutyl ether etherified product, also known by the INCI name PPG-12 Dimethicone or the trade synonym Silwet L-7500. The molecule consists of a hydrophobic polydimethylsiloxane (PDMS) backbone grafted with hydrophilic polyalkyleneoxide (PPG) chains terminated by butyl ether groups, yielding a non-ionic, water-dispersible copolymer that functions simultaneously as a surfactant, antifoam, dispersant, emulsifier, leveling agent, and flow control agent across adhesives, coatings, chemical processing, and petroleum extraction applications.

Molecular Formula C6-H9-N-O6.3Na
Molecular Weight
CAS No. 68440-66-4
Cat. No. B1164949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicone defoamer - water dispersible
CAS68440-66-4
SynonymsSILWET Surfactant L-7500
Molecular FormulaC6-H9-N-O6.3Na
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicone Defoamer – Water Dispersible (CAS 68440-66-4): Chemical Identity and Procurement-Class Positioning


CAS 68440-66-4 designates a polyalkyleneoxide-modified polydimethylsiloxane — chemically described as dimethyl-3-hydroxypropylmethyl(siloxane and polysiloxane), polypropylene glycol monobutyl ether etherified product, also known by the INCI name PPG-12 Dimethicone or the trade synonym Silwet L-7500 . The molecule consists of a hydrophobic polydimethylsiloxane (PDMS) backbone grafted with hydrophilic polyalkyleneoxide (PPG) chains terminated by butyl ether groups, yielding a non-ionic, water-dispersible copolymer that functions simultaneously as a surfactant, antifoam, dispersant, emulsifier, leveling agent, and flow control agent across adhesives, coatings, chemical processing, and petroleum extraction applications . Unlike conventional PDMS-based defoamers that require pre-emulsification, this copolymer is self-dispersible in aqueous media, combining the rapid foam knockdown characteristic of silicone chemistries with the water compatibility and formulation stability advantages of polyether architectures .

Why Generic Defoamer Substitution Fails: The Functional Non-Interchangeability of CAS 68440-66-4


Water-dispersible silicone polyether defoamers represented by CAS 68440-66-4 cannot be reliably substituted with conventional PDMS emulsions, pure polyether defoamers, or mineral-oil defoamers because each class operates through fundamentally distinct interfacial mechanisms and carries different failure modes in demanding aqueous systems. Conventional silicone emulsions are subject to creaming, require thickening agents and biocides for storage stability, and can deposit persistent silicone residues that impair downstream coatings adhesion, paintability, and metal finishing operations [1]. Pure polyether defoamers (EO/PO block copolymers), while water-soluble, exhibit systematically slower bubble-film rupture kinetics, shorter foam-suppression persistence, and can become deactivated above their cloud point in hot processing streams [2]. Mineral-oil defoamers impose significantly higher dosage requirements and fail in the elevated-temperature and extreme-pH regimes where silicone polyether copolymers remain functional. Even among polyether-modified silicones, performance diverges sharply depending on the polyether chain length, EO/PO ratio, grafting density, and terminal group chemistry — meaning that not all products labeled 'water-dispersible silicone defoamer' deliver equivalent defoaming speed, anti-foaming durability, or formulation compatibility.

Quantitative Differentiation Evidence: CAS 68440-66-4 Water-Dispersible Silicone Defoamer Versus Key Comparators


Defoaming Speed and Knockdown Efficiency: Polyether-Modified Organosilicon vs. Polyether Defoamer in Fracturing Fluid

In a direct head-to-head evaluation using foam generated from guanidine gum fracturing fluid, the polyether-modified organosilicon defoamer (representative of the CAS 68440-66-4 class) achieved a defoaming rate of 95% with a defoaming time of 51 seconds. The polyether defoamer comparator reached only 70% defoaming rate and required 90 seconds — representing a 25-percentage-point advantage in foam elimination efficiency and a 43% faster defoaming time for the silicone-polyether hybrid [1]. The study also demonstrated superior defoaming performance of the polyether-modified organosilicon against betaine and alkyl polyglycoside surfactant-stabilized foams [1].

Defoaming rate Defoaming time Oilfield fracturing fluid Guanidine gum foam

Long-Term Foam Suppression Endurance: Organic Silicone Defoamer vs. Corn Oil in Anaerobic Digestion

In a semi-continuous anaerobic digestion study treating food waste, the organic silicone defoamer (OSD S-559) demonstrated increasing performance with repeated use: foam reduction efficiency exceeded 98% after multiple cycles, while the foam recurrence efficiency in the reactor remained below 21%. In stark contrast, corn oil — a commonly considered natural alternative — exhibited foam reduction efficiency that plummeted to less than 18% under identical long-term use conditions, with foam recurrence efficiency surging above 120% [1]. The initial foam reduction efficiency (IFR) of the silicone defoamer was 77%, already surpassing alternatives [1]. This progressive improvement in silicone defoamer performance was attributed to its solid hydrophobic particles with sharp edges enabling bridging-stretching, bridging-dewetting, and spreading defoaming mechanisms, whereas corn oil relied solely on the bridging-stretching mechanism [1].

Anaerobic digestion Food waste Foam reduction efficiency Semi-continuous operation

Surface Tension and Spreading Kinetics: Silicone-Based Defoamers vs. Polyether and Mineral-Oil Alternatives

The ultra-low surface tension of silicone-based defoamers — typically 20–21 mN/m — provides a fundamental thermodynamic advantage for rapid spreading at the air–liquid interface and penetration of foam lamellae . In contrast, polyether defoamers exhibit surface tension values of 25–30 mN/m, and mineral-oil defoamers range from 28–32 mN/m — representing approximately 25–50% higher surface energy that directly reduces the spreading rate and bubble-film rupture kinetics . The 20–21 mN/m value for silicone oils is approximately 28% of water's surface tension (72 mN/m), enabling spontaneous spreading that is thermodynamically inaccessible to higher-surface-tension alternatives [1]. This interfacial advantage is intrinsic to the PDMS backbone present in CAS 68440-66-4 and underlies its class-leading defoaming speed at low addition levels.

Surface tension Spreading coefficient Interfacial activity Foam lamella penetration

Dosage Efficiency: Silicone Defoamers Achieve Performance Parity at 5–10× Lower Concentration Than Non-Silicone Alternatives

A technical comparison across defoamer classes demonstrates that silicone-based defoamers achieve effective foam control at typical dosages of 10–100 ppm, whereas polyether defoamers require 50–300 ppm and mineral-oil types demand 100–500 ppm for comparable performance . This 5–10× dosage advantage is corroborated by an independent industry technical guide showing silicone antifoams operating at 10–100 ppm versus non-silicone alternatives requiring 0.1%–0.5% (1,000–5,000 ppm) — a 10–500× differential in active concentration [1]. The lower dosage directly reduces the total chemical mass introduced into process streams, minimizing residue accumulation, downstream interference, and procurement logistics cost.

Dosage optimization ppm addition level Cost-in-use Active concentration

High-Temperature and Strong-Alkali Functional Stability: Polyether Organosilicone Defoamer Performance at Extreme pH and Thermal Conditions

A polyether organosilicone defoamer (XP), synthesized via hydrosilylation of hydrogen-containing silicone oil with allyl polyether — structurally analogous to the CAS 68440-66-4 copolymer class — was evaluated under extreme conditions. Under standard conditions, XP achieved a defoaming time of 5 seconds and sustained foam inhibition for 60 minutes. Critically, when tested at 100°C and pH 14 (strong alkali), the defoaming time was maintained at approximately 6 seconds and foam inhibition persisted for approximately 50 minutes — representing only a 1-second slowdown and 10-minute reduction in foam suppression despite the harsh environment [1]. This contrasts with pure polyether defoamers, which lose functionality above their cloud point, and with mineral-oil defoamers, which degrade or lose dispersion stability under strong alkaline conditions [1].

High-temperature defoaming Strong alkali resistance pH 14 stability Foam inhibition persistence

Self-Dispersibility and Emulsion-Free Delivery: Eliminating Creaming, Biocide, and Thickener Requirements vs. Conventional Silicone Emulsions

Conventional PDMS-based silicone defoamers require emulsification into water for use in aqueous systems, and these emulsions are inherently prone to creaming of the dispersed antifoam phase during storage, necessitating addition of water-soluble polymeric thickeners for stabilization and biocides to control bacterial growth in the aqueous continuous phase [1]. The polyalkyleneoxide-modified polydimethylsiloxane architecture represented by CAS 68440-66-4 embodies the principle disclosed in US Patent 4,076,648: a non-aqueous, self-dispersible silicone antifoam composition that can be added directly to aqueous foaming media without pre-emulsification, thereby eliminating the need for emulsification procedures, thickeners, and biocides, while reducing shipping, storage, and container costs through higher active concentration [1]. This self-dispersibility arises from the covalent grafting of hydrophilic polyether chains onto the hydrophobic siloxane backbone, providing spontaneous water dispersibility that is structurally inherent rather than formulation-dependent [1].

Self-dispersible Non-aqueous antifoam Emulsion-free Storage stability Creaming resistance

Evidence-Backed Application Scenarios Where CAS 68440-66-4 Water-Dispersible Silicone Defoamer Delivers Quantifiable Advantage


High-Temperature Metalworking Fluids and Textile Processing Requiring Persistent Foam Control Without Paint-Adhesion Defects

In metalworking fluid concentrates and textile dyeing baths operating at elevated temperatures, conventional PDMS emulsion defoamers can create silicone residues that cause 'fish-eye' paint defects on machined parts and fabric surfaces, while mineral-oil defoamers impose compatibility and filterability concerns [1]. The water-dispersible silicone polyether architecture (CAS 68440-66-4 class) combines the rapid foam knockdown of silicone chemistry with the controlled compatibility of polyether modification: the polyalkyleneoxide side chains provide sufficient hydrophilicity for spontaneous aqueous dispersion while the siloxane backbone delivers the low surface tension (20–21 mN/m) needed for fast bubble rupture . Published evidence confirms that polyether-modified organosilicon defoamers maintain defoaming performance at extreme conditions — including 100°C elevated temperature and pH 14 strong alkali — with only approximately 20% reduction in foam inhibition time relative to ambient operation [2]. This makes CAS 68440-66-4 particularly suitable for metalworking fluid concentrates, textile scouring, and pulp-and-paper processing where high-temperature alkaline conditions are standard and post-process paintability is a critical quality requirement.

Wastewater Treatment and Anaerobic Digestion Requiring Sustained Foam Suppression Across Extended Operational Cycles

Anaerobic digesters treating food waste and high-strength industrial wastewater experience severe, recurrent foaming that can cause biogas slurry overflow, pump blockage, and production shutdowns. Direct comparative evidence demonstrates that organic silicone defoamers maintain foam reduction efficiency exceeding 98% after repeated semi-continuous use, while natural oil alternatives such as corn oil collapse to below 18% efficiency under identical long-term conditions — a differential exceeding 80 percentage points [3]. The silicone defoamer's multi-mechanism action (bridging-stretching, bridging-dewetting, and spreading-fluid entrainment) — enabled by solid hydrophobic particles in a low-surface-tension liquid phase — provides robust performance that actually improves with operational cycling, whereas single-mechanism liquid defoamers progressively fail [3]. For procurement in municipal and industrial wastewater operations, this translates to dramatically reduced re-dosing frequency, lower operator intervention, and avoidance of catastrophic digester foam-over incidents.

Waterborne Coatings and Adhesives Formulations Requiring Overcoatability, Gloss Retention, and Substrate Wetting

In waterborne and water-reducible coating systems, foam entrapment during high-shear mixing and application generates surface defects (craters, pinholes, orange peel) that degrade appearance and protective performance. The Silwet L-7500 surfactant (CAS 68440-66-4) is specifically positioned for waterborne, solvent-borne, high-solids, and radiation-cure coatings, functioning simultaneously as a defoamer, surface-tension reducer, flow and leveling agent, and substrate wetting aid — while preserving overcoatability and gloss retention . The polyalkyleneoxide modification confers controlled incompatibility: sufficient surface activity to destabilize foam lamellae without generating the macroscopic dewetting or intercoat-adhesion failure commonly encountered with conventional PDMS defoamers at overdose levels. The very low silicone dosage requirement (10–100 ppm typical) further minimizes the risk of surface-defect formation compared with polyether or mineral-oil defoamers that must be used at 5–50× higher addition levels to achieve comparable foam control .

Oilfield Drilling and Cementing Fluids Where Brine Contamination and High-Shear Mixing Demand Robust Defoaming

In water-based drilling muds and cement slurries, foam generation during high-shear mixing compromises mud weight control, fluid-volume measurement accuracy, and pump efficiency. Comparative studies of defoamer performance in water-based mud formulations demonstrate that silicone-based defoamers (PDMS with hydrophobic silica on an organic carrier) provide faster antifoam timing and lower effective dosage than polyalcohol-based alternatives, particularly in brine-contaminated formulations where salt content alters foam stability and defoamer partitioning [4]. The self-dispersible nature of the polyalkyleneoxide-modified PDMS architecture eliminates the need for pre-emulsification at the rig site, while the chemical inertness of the siloxane backbone ensures compatibility with the diverse anionic, cationic, and non-ionic surfactant packages used in modern drilling-fluid formulations. For deepwater and high-temperature/high-pressure (HTHP) drilling applications, the thermal stability of silicone chemistry (functional to 150°C) provides a critical safety margin over polyether alternatives that can reach their cloud point in hot downhole environments.

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